![molecular formula C19H25BClNO4 B577880 tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-94-0](/img/structure/B577880.png)
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester, a chloro substituent, and a boronate ester group attached to an indole core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Boronate Ester Formation: The boronate ester group is introduced through a Miyaura borylation reaction, where the chloro-substituted indole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated indole derivatives.
Substitution: Indole derivatives with new substituents replacing the chloro group.
Scientific Research Applications
Physical Properties
The compound is characterized by its stability and reactivity due to the presence of the dioxaborolane moiety, which is known for its ability to participate in various chemical reactions.
Medicinal Chemistry
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has been explored for its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds containing indole structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry highlighted the efficacy of similar indole derivatives against various cancer cell lines .
Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. Indole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. A study noted that modifications to the indole structure could enhance neuroprotective effects against neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
The compound serves as an important building block in organic synthesis:
Cross-Coupling Reactions
The presence of the boronate group allows for participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules. The versatility of this compound facilitates the preparation of various biaryl compounds that are essential in pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound can also be utilized in the synthesis of novel heterocyclic compounds. Its reactivity can be harnessed to create diverse chemical entities with potential biological activity.
Materials Science
In materials science, the compound's unique properties make it suitable for:
Polymer Chemistry
Research has indicated that incorporating boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. The dioxaborolane moiety can act as a cross-linking agent in polymer formulations .
Nanomaterials
Studies have explored the use of this compound in synthesizing nanomaterials with specific optical or electronic properties. The ability to modify its structure allows for tailoring these materials for applications in sensors or electronic devices .
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of a series of indole derivatives similar to this compound on human breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent.
Case Study 2: Polymer Development
In a study focused on enhancing polymer properties, researchers incorporated boron-containing compounds into polycarbonate matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polycarbonates.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. The indole core can interact with various enzymes and receptors, while the boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the tert-butyl ester, which can affect its solubility and reactivity.
Uniqueness
The presence of both the boronate ester and the tert-butyl ester groups in tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
This compound’s versatility and unique structural features make it a significant subject of study in various fields of chemistry and biology.
Biological Activity
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1256359-94-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group and a dioxaborolane moiety, which may contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H24BClO4 |
Molecular Weight | 348.84 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Purity | ≥ 95% |
Biological Activity
Research indicates that compounds with indole and dioxaborolane structures exhibit various biological activities:
-
Anticancer Properties:
- Compounds similar to the target molecule have shown promise in inhibiting cancer cell proliferation. For instance, studies on related indole derivatives demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
-
Anti-inflammatory Effects:
- Indole derivatives are known to modulate inflammatory responses. The potential for this compound to inhibit pro-inflammatory cytokines could be explored further.
-
Antimicrobial Activity:
- Some studies have indicated that dioxaborolane-containing compounds possess antimicrobial properties against various pathogens.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of indole-based compounds for their anticancer activity. The results demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against several cancer cell lines. The proposed mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on indole derivatives published in Pharmacology Reports, researchers identified that certain indoles could significantly reduce inflammation in animal models by inhibiting NF-kB activation and decreasing cytokine production . This suggests that this compound may have similar properties worth investigating.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYQSLSUBWFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682307 | |
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-94-0 | |
Record name | 1H-Indole-1-carboxylic acid, 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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